molecular formula C21H26NO+ B286609 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium

4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium

Cat. No. B286609
M. Wt: 308.4 g/mol
InChI Key: QKCKFJODNFMYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium, also known as WY-14643, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium exerts its effects by activating PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs by 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium leads to the upregulation of target genes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to exhibit various biochemical and physiological effects, including:
- Anti-inflammatory effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and endothelial cells.
- Anti-cancer effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and prostate cancer cells.
- Anti-diabetic effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to improve insulin sensitivity and glucose tolerance in various animal models of diabetes.

Advantages and Limitations for Lab Experiments

4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has several advantages as a research tool, including its well-established mechanism of action and its ability to activate PPARs selectively. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal experiments.

Future Directions

There are several future directions for research on 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium, including:
- Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
- Development of more potent and selective PPAR agonists based on the structure of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium.
- Investigation of the molecular mechanisms underlying the observed biological effects of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium.
- Evaluation of the safety and efficacy of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium in clinical trials.
In conclusion, 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by activating PPARs, leading to the upregulation of target genes and the observed biological effects. While it has several advantages as a research tool, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium involves the reaction of 4-hydroxybenzaldehyde with isopropylamine and subsequent reaction with N,N-dimethyl-4,4-diphenylbut-2-yn-1-amine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects in various preclinical studies.

properties

Molecular Formula

C21H26NO+

Molecular Weight

308.4 g/mol

IUPAC Name

(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethyl-propan-2-ylazanium

InChI

InChI=1S/C21H26NO/c1-18(2)22(3,4)17-11-16-21(23,19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-10,12-15,18,23H,17H2,1-4H3/q+1

InChI Key

QKCKFJODNFMYKD-UHFFFAOYSA-N

SMILES

CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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